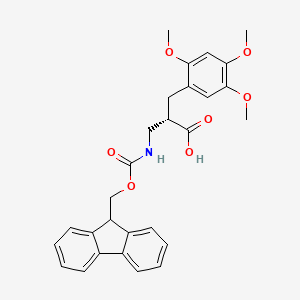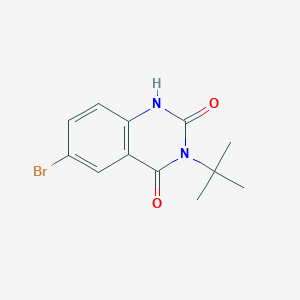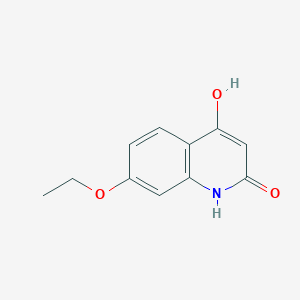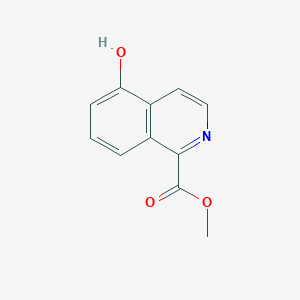
4-Bromo-2-(difluoromethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(difluoromethyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure features a bromine atom and a difluoromethyl group attached to the indole core, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethyl)-1H-indole typically involves the bromination of 2-(difluoromethyl)-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(difluoromethyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The indole core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxindoles.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).
Major Products:
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: Oxindoles and other oxidized indole derivatives.
Reduction: Compounds with reduced difluoromethyl groups.
Scientific Research Applications
4-Bromo-2-(difluoromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of potential therapeutic agents targeting various diseases.
Industry: The compound is utilized in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The indole core can interact with enzymes and receptors, modulating their activity and leading to downstream effects in biological systems.
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)-1H-indole
- 2-Bromo-4,6-difluoroaniline
- 4-Bromo-2,5-difluorobenzoic acid
Comparison: 4-Bromo-2-(difluoromethyl)-1H-indole is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and biological properties. Compared to its analogs, it offers a balance of electronic effects and steric hindrance, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C9H6BrF2N |
|---|---|
Molecular Weight |
246.05 g/mol |
IUPAC Name |
4-bromo-2-(difluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H6BrF2N/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,9,13H |
InChI Key |
XSBMSTIJICQGGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(F)F)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)


![N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate](/img/structure/B12961028.png)



![5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12961041.png)

![7-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12961044.png)


![2,3-Dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12961068.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12961076.png)
